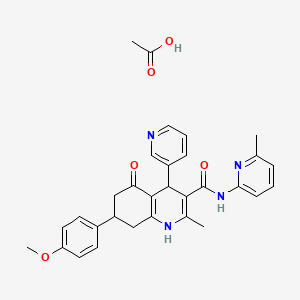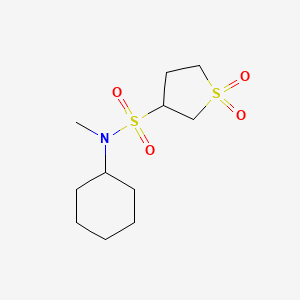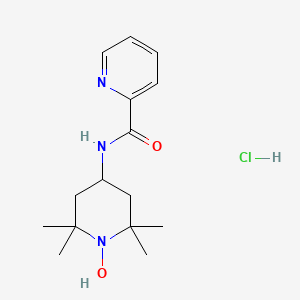![molecular formula C19H20IN3O2S B4055538 2-iodo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4055538.png)
2-iodo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Descripción general
Descripción
2-iodo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is a useful research compound. Its molecular formula is C19H20IN3O2S and its molecular weight is 481.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.03210 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective N-benzoylation
Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, including compounds structurally related to "2-iodo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide," results in the formation of N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest due to their potential for further chemical modifications and applications in developing pharmaceuticals. The process is highlighted by its chemoselectivity, offering a straightforward method to synthesize compounds with biological relevance (Singh et al., 2017).
Synthesis and Characterization
The synthesis and spectroscopic characterization of derivatives, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, showcase the diverse analytical techniques used to elucidate the structure of these compounds. X-ray diffraction, mass spectrometry, and NMR spectroscopy are pivotal in understanding the structural and chemical properties of such compounds, contributing to the development of new materials and drugs (Saeed et al., 2010).
Microwave Irradiation in Synthesis
The application of microwave irradiation to synthesize tetrahydrobenzo[b]thiophene derivatives underlines the importance of advanced synthetic methods in enhancing reaction efficiencies. Microwave irradiation provides a faster, more energy-efficient route to synthesize complex molecules, including those related to "this compound." Such advancements in synthetic chemistry facilitate the rapid development of new drugs and materials (Abdalha et al., 2011).
Heterocyclic Synthesis
Compounds structurally similar to "this compound" play a crucial role in heterocyclic synthesis, contributing to the development of new antibiotic and antibacterial drugs. The synthesis of new heterocyclic compounds is essential for discovering novel therapeutic agents with improved efficacy against various bacterial and fungal infections (Ahmed, 2007).
Biological Activity Evaluation
The evaluation of biological activity for compounds such as 2-Benzoylamino-N-phenyl-benzamide derivatives underlines the intersection of organic synthesis and pharmacology. By synthesizing and testing these compounds for antibacterial and antifungal activities, researchers can identify potential new treatments for infectious diseases. This research demonstrates the critical role of synthetic chemistry in the discovery and development of new pharmacologically active compounds (Ighilahriz-Boubchir et al., 2017).
Propiedades
IUPAC Name |
2-iodo-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O2S/c1-2-3-11-17(24)21-13-7-6-8-14(12-13)22-19(26)23-18(25)15-9-4-5-10-16(15)20/h4-10,12H,2-3,11H2,1H3,(H,21,24)(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCBARODRXBWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(5E)-3-ethyl-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B4055467.png)
![methyl 4-(5-{[methyl(6-quinoxalinylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4055470.png)

![2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)nicotinic acid](/img/structure/B4055479.png)


![[1-({1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4055494.png)

![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-2-methylpropanamide](/img/structure/B4055501.png)

![2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B4055512.png)
![N-cyclooctyl-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide](/img/structure/B4055516.png)


